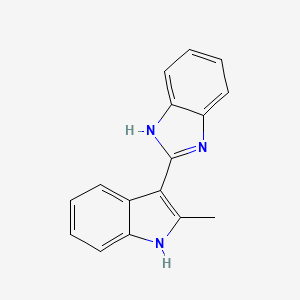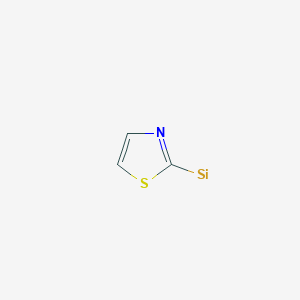
2,2',2'',2'''-(1,4,8,12-Tetraazacyclopentadecane-1,4,8,12-tetrayl)tetra(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,2’‘,2’‘’-(1,4,8,12-Tetraazacyclopentadecane-1,4,8,12-tetrayl)tetra(ethan-1-ol) is a complex organic compound that belongs to the class of azamacrocycles. These compounds are characterized by their large ring structures containing nitrogen atoms. The compound is known for its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-(1,4,8,12-Tetraazacyclopentadecane-1,4,8,12-tetrayl)tetra(ethan-1-ol) typically involves the cyclization of linear precursors containing nitrogen atoms. One common method involves the reaction of ethylenediamine with formaldehyde and a suitable aldehyde under acidic conditions to form the macrocyclic ring. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,2’‘,2’‘’-(1,4,8,12-Tetraazacyclopentadecane-1,4,8,12-tetrayl)tetra(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The nitrogen atoms in the macrocyclic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: Alkyl halides, acyl chlorides, various solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2,2’,2’‘,2’‘’-(1,4,8,12-Tetraazacyclopentadecane-1,4,8,12-tetrayl)tetra(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of enzyme mimetics and as a chelating agent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in catalysis, material science, and environmental remediation.
Mecanismo De Acción
The mechanism of action of 2,2’,2’‘,2’‘’-(1,4,8,12-Tetraazacyclopentadecane-1,4,8,12-tetrayl)tetra(ethan-1-ol) involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This property is particularly useful in catalysis and as a chelating agent in biochemical applications.
Comparación Con Compuestos Similares
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: Another azamacrocycle with a slightly smaller ring structure.
1,4,7-Triazacyclononane: Contains three nitrogen atoms in a nine-membered ring.
Cyclen: A widely studied azamacrocycle with four nitrogen atoms in a twelve-membered ring.
Uniqueness
2,2’,2’‘,2’‘’-(1,4,8,12-Tetraazacyclopentadecane-1,4,8,12-tetrayl)tetra(ethan-1-ol) is unique due to its larger ring size and the presence of four nitrogen atoms, which provide multiple coordination sites for metal ions. This enhances its stability and versatility in forming complexes compared to smaller azamacrocycles.
Propiedades
Número CAS |
163434-13-7 |
|---|---|
Fórmula molecular |
C19H42N4O4 |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
2-[1,4,12-tris(2-hydroxyethyl)-1,4,8,12-tetrazacyclopentadec-8-yl]ethanol |
InChI |
InChI=1S/C19H42N4O4/c24-16-12-20-4-1-5-21(13-17-25)7-3-9-23(15-19-27)11-10-22(14-18-26)8-2-6-20/h24-27H,1-19H2 |
Clave InChI |
WIHOLDKYLNDSGO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCCN(CCN(CCCN(C1)CCO)CCO)CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


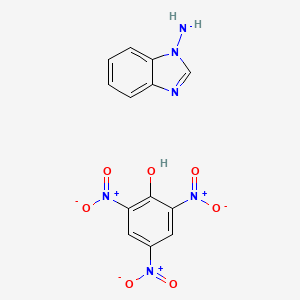
![1H-Indole-3-carbonitrile, 1-hydroxy-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14270957.png)
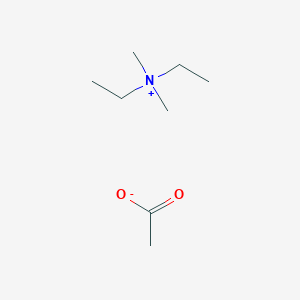

![Silane,[[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxy](1,1-dimethylethyl)dimethyl-](/img/structure/B14270973.png)
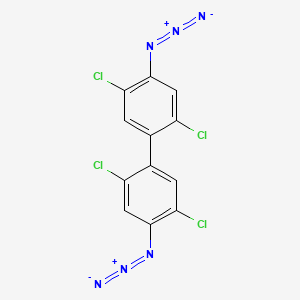
![Benzene, [(3,3-diethoxy-1-propynyl)seleno]-](/img/structure/B14270996.png)
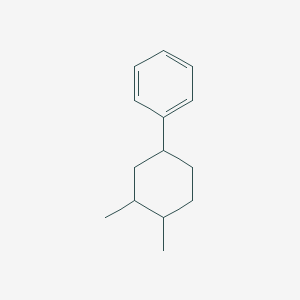
![1-[(4-Methylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B14271007.png)
![3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid](/img/structure/B14271012.png)
![Ethyl 2-[(2-oxopropyl)amino]benzoate](/img/structure/B14271020.png)
